2,4-Dichloro-6-fluorobenzaldehyde
Overview
Description
2,4-Dichloro-6-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2FO . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-fluorobenzaldehyde involves chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-difluorobenzyl chloride, and 2-chloro-6-trifluorobenzyl chloride .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-fluorobenzaldehyde is represented by the InChI code:1S/C7H3Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
. Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dichloro-6-fluorobenzaldehyde are not mentioned in the search results, it’s important to note that benzaldehyde derivatives like this one often undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
2,4-Dichloro-6-fluorobenzaldehyde has a molecular weight of 193 . It is a solid at room temperature and should be stored at 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis of Pharmaceutical and Pesticide Intermediates
2,4-Dichloro-6-fluorobenzaldehyde is primarily used in the synthesis of various pharmaceutical and pesticide intermediates. It has been utilized in the preparation of thiazolidin-4-one derivatives, which have shown promising antioxidant activity (El Nezhawy et al., 2009). Additionally, it has been converted into 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, an intermediate in the synthesis of brexpiprazole, a medication used in the treatment of schizophrenia and depression (Wu et al., 2015).
Chemical Synthesis and Catalysis
This compound is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of fluorinated microporous polyaminals, which are highly effective in adsorbing carbon dioxide and showing selectivity over nitrogen and methane, making them useful in environmental applications (Li et al., 2016). It's also a key component in the synthesis of fluorinated analogues of combretastatin A-4, a substance with notable anticancer properties (Lawrence et al., 2003).
Studies in Molecular Structure and Spectroscopy
2,4-Dichloro-6-fluorobenzaldehyde has been a subject of interest in research related to molecular structure and spectroscopy. For example, studies have been conducted on its structural analogs like 2-fluoro-4-bromobenzaldehyde, examining their molecular structure using X-ray diffraction techniques and vibrational spectroscopy (Tursun et al., 2015).
Environmental Applications
In the environmental sector, this compound has been studied for its role in the bioconversion potential of fungi, specifically in the production of novel halogenated aromatic compounds (Lauritsen & Lunding, 1998). Additionally, its wastewater, due to its high-salt and high-COD nature, has been treated using macroporous resin, demonstrating its environmental impact and the methods required for its management (Xiaohong & Ltd Hangzhou, 2009).
Application in Chromatographic Analyses
It has also been used in chromatographic analyses, where its derivatives have been separated and studied for their retention behavior, illustrating its importance in analytical chemistry (Korhonen & Knuutinen, 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-6-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTLZLPZFUJFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621721 | |
Record name | 2,4-Dichloro-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-fluorobenzaldehyde | |
CAS RN |
681435-09-6 | |
Record name | 2,4-Dichloro-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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